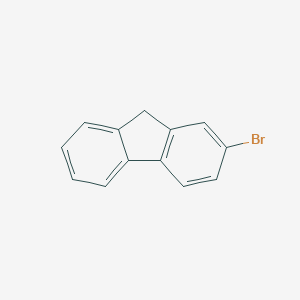

2-Bromofluorene

Description

Properties

IUPAC Name |

2-bromo-9H-fluorene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H9Br/c14-11-5-6-13-10(8-11)7-9-3-1-2-4-12(9)13/h1-6,8H,7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FXSCJZNMWILAJO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2=CC=CC=C2C3=C1C=C(C=C3)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H9Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00150357 | |

| Record name | 2-Bromo-9H-fluorene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00150357 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

245.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

White to light yellow crystalline powder; [Alfa Aesar MSDS] | |

| Record name | 2-Bromofluorene | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/9976 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Vapor Pressure |

0.0000751 [mmHg] | |

| Record name | 2-Bromofluorene | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/9976 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

1133-80-8 | |

| Record name | 2-Bromofluorene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1133-80-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Bromofluorene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001133808 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1133-80-8 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=1463 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-Bromo-9H-fluorene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00150357 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-bromo-9H-fluorene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.013.164 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-Bromofluorene | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/J2DF3P68J2 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

A Comprehensive Technical Guide to 2-Bromofluorene (CAS 1133-80-8)

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Bromofluorene, with a CAS number of 1133-80-8, is a halogenated polycyclic aromatic hydrocarbon. It is characterized by a fluorene (B118485) backbone with a bromine atom substituted at the 2-position. This compound serves as a crucial intermediate in organic synthesis, particularly in the development of materials for organic light-emitting diodes (OLEDs) and as a building block for more complex molecules in pharmaceutical and agrochemical research.[1][2] Its planar structure and the reactivity endowed by the bromine substituent make it a versatile reagent in various chemical transformations.[1]

Physicochemical Properties

This compound is a white to light yellow crystalline powder at room temperature.[3][4] It is generally insoluble in water but shows good solubility in organic solvents such as chloroform, ethyl acetate, toluene (B28343), acetone, and ethanol.[1][5][6][7]

| Property | Value | Source |

| CAS Number | 1133-80-8 | [1][3][8] |

| Molecular Formula | C₁₃H₉Br | [1][3][8] |

| Molecular Weight | 245.11 g/mol | [1][3][8] |

| Melting Point | 110 - 116 °C | [4][5][6][9] |

| Boiling Point | 185 °C at 135 mmHg | [5][8] |

| Appearance | White to light yellow crystalline powder | [1][3][6][9] |

| Solubility | Soluble in chloroform, ethyl acetate, toluene, acetone, ethanol. Insoluble in water. | [1][5][6][7] |

Spectroscopic Data

Mass Spectrometry

Mass spectrometry analysis of this compound typically shows molecular ion peaks (m/z) at 244 and 246, corresponding to the presence of the bromine isotopes (⁷⁹Br and ⁸¹Br). The presence of dibrominated species may also be observed with peaks at m/z 322, 324, and 326.[10]

Infrared (IR) Spectroscopy

The IR spectrum of this compound is characterized by absorptions typical of aromatic compounds. Key absorptions are expected in the regions of 3100-3000 cm⁻¹ (aromatic C-H stretch), 1600-1450 cm⁻¹ (aromatic C=C stretch), and below 900 cm⁻¹ (C-H out-of-plane bending). The C-Br stretching vibration is typically observed in the fingerprint region.

Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹H NMR spectrum of this compound in CDCl₃ shows distinct signals for the aromatic protons. The methylene (B1212753) protons of the fluorene ring typically appear as a singlet around 3.9 ppm.

| Protons | Chemical Shift (δ) in CDCl₃ (ppm) |

| Aromatic Protons | 7.26 - 7.79 |

| Methylene Protons (-CH₂-) | ~3.9 |

Experimental Protocols

Synthesis of this compound

A common method for the synthesis of this compound involves the bromination of fluorene using N-bromosuccinimide (NBS).[10]

Materials:

-

Fluorene (16.6 g, 0.1 mol)

-

N-Bromosuccinimide (NBS) (17.8 g, 0.1 mol)

-

Propylene (B89431) carbonate (125 mL)

-

Toluene

-

Ethanol

-

Water

Procedure:

-

Dissolve fluorene in propylene carbonate in a reaction flask and heat to 60 °C.

-

Add N-bromosuccinimide to the solution in one portion.

-

Allow the reaction mixture to cool for 1 hour.

-

Dilute the mixture with water (2 L) to precipitate the solid product.

-

Collect the solid by filtration.

-

Dissolve the collected solid in toluene (250 mL) and wash the toluene solution with water.

-

Concentrate the toluene solution to obtain the crude product.

-

Recrystallize the crude product from an ethanol-water mixture to yield pure this compound.[10]

A high-purity product can be obtained with a yield of approximately 95%.[10]

Caption: Synthesis workflow for this compound.

Synthesis of 9,9-dimethyl-2-bromofluorene

This compound can be used as a starting material for the synthesis of its derivatives, such as 9,9-dimethyl-2-bromofluorene.[5]

Materials:

-

This compound (50 g)

-

Dimethyl sulfoxide (B87167) (DMSO) (450 g)

-

Methyl iodide (70 g)

-

Potassium hydroxide (B78521) (53 g)

-

Water

Procedure:

-

Dissolve this compound in dimethyl sulfoxide in a four-necked flask at 33 °C with stirring until completely dissolved.

-

Add methyl iodide and stir for 8 minutes.

-

Add potassium hydroxide and continue the reaction for 4 hours.

-

Monitor the reaction progress; once the starting material is less than 0.1%, add 450 g of water.

-

Cool the mixture to 2 °C and collect the crude product by suction filtration.

-

Recrystallize the crude product from methanol and dry in an oven to obtain 9,9-dimethyl-2-bromofluorene.[5]

Caption: Synthesis of 9,9-dimethyl-2-bromofluorene.

Applications in Research and Development

This compound is a valuable precursor in the synthesis of various organic materials. It is utilized as a nonintrusive end-capping reagent to control molecular weights and generate well-defined oligomers.[8][11] It has been employed in the preparation of dibromofluorene-labeled polystyrene through nitroxide-mediated polymerization.[2] Furthermore, it serves as a key intermediate in the synthesis of 2-bromo-9,9-di-n-hexylfluorene, which is used in the preparation of poly(di-n-hexylfluorene)s via Ni(0) mediated polymerization.[11] In the agricultural sector, it has been investigated for its potential use as a fungicide for controlling tomato diseases.[2]

Safety and Handling

This compound is classified as an irritant.[3] It is harmful if swallowed, causes skin irritation, and can cause serious eye irritation.[3] It may also cause respiratory irritation.[3] Therefore, appropriate personal protective equipment (PPE), including gloves, safety glasses, and a dust mask, should be worn when handling this chemical.[8] It should be stored in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.[4]

GHS Hazard Statements:

-

H315: Causes skin irritation[3]

-

H319: Causes serious eye irritation[3]

-

H335: May cause respiratory irritation[3]

References

- 1. benchchem.com [benchchem.com]

- 2. This compound | 1133-80-8 [chemicalbook.com]

- 3. CN101070268A - Process for preparing 2,7-2-bromofluorene - Google Patents [patents.google.com]

- 4. 2-Bromo-9,9-dimethylfluorene synthesis - chemicalbook [chemicalbook.com]

- 5. CN102718625B - Preparation method for 9, 9,-dimethyl-2-bromofluorene - Google Patents [patents.google.com]

- 6. Synthesis of 2-Bromo-9,9-diphenylfluorene_Chemicalbook [chemicalbook.com]

- 7. Fluorene [webbook.nist.gov]

- 8. 2-Bromo-9H-fluorene | C13H9Br | CID 14336 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. This compound(1133-80-8) 1H NMR spectrum [chemicalbook.com]

- 10. This compound synthesis - chemicalbook [chemicalbook.com]

- 11. This compound 95 1133-80-8 [sigmaaldrich.com]

An In-depth Technical Guide on the Physical Properties of 2-Bromofluorene: Melting Point

This technical guide provides a comprehensive overview of the melting point of 2-Bromofluorene (CAS No: 1133-80-8), a key intermediate in the synthesis of organic electronics and pharmaceutical compounds.[1][2][3] This document is intended for researchers, scientists, and professionals in the field of drug development and materials science.

Physical and Chemical Identity

This compound is a halogenated polycyclic aromatic hydrocarbon with the molecular formula C₁₃H₉Br.[1] It presents as a white to off-white or light yellow crystalline solid.[1][4] This compound is insoluble in water but shows solubility in organic solvents such as acetone, ethanol, chloroform, and ethyl acetate.[1][5]

Melting Point of this compound

The melting point of a crystalline solid is a critical physical property that provides an indication of its purity. For a pure substance, the melting point is typically a sharp, well-defined temperature range of 0.5-1.0°C.[6] However, the presence of impurities can lead to a depression and broadening of the melting point range.[6]

The reported melting point of this compound varies across different sources, which may be attributed to the purity of the samples analyzed. A summary of the reported melting points is presented in the table below.

| Melting Point Range (°C) | Source |

| 67-69 | ChemicalBook |

| 95.6-101.3 | Synthesis Report (Recrystallized) |

| 101-104 | Sigma-Aldrich |

| 104-107 | Synthesis Report (Recrystallized)[7] |

| 112-114 | Sigma-Aldrich, ChemicalBook[2][8] |

Experimental Protocol for Melting Point Determination

The following is a detailed methodology for the determination of the melting point of this compound using the capillary method, a standard technique in organic chemistry.[9]

Apparatus and Materials:

-

Melting point apparatus (e.g., Mel-Temp or Thiele tube)

-

Capillary tubes (sealed at one end)

-

This compound sample

-

Mortar and pestle

-

Spatula

-

Thermometer (calibrated)

Procedure:

-

Sample Preparation:

-

Ensure the this compound sample is dry and in a fine powder form. If necessary, gently grind the crystals using a clean, dry mortar and pestle.[10]

-

Introduce a small amount of the powdered sample into the open end of a capillary tube.[6]

-

Tap the sealed end of the capillary tube on a hard surface to pack the sample tightly into the bottom. The packed sample height should be approximately 2-3 mm.[10]

-

-

Apparatus Setup:

-

Place the capillary tube containing the sample into the heating block of the melting point apparatus.[11]

-

Ensure the thermometer is correctly positioned to accurately measure the temperature of the heating block.

-

-

Determination of Approximate Melting Point (Rapid Heating):

-

To save time, a preliminary rapid determination can be performed.[6]

-

Set the apparatus to heat at a rapid rate (e.g., 10-20°C per minute).[10]

-

Observe the sample and record the temperature at which it begins to melt and the temperature at which it is completely molten. This provides an approximate melting range.

-

-

Accurate Melting Point Determination (Slow Heating):

-

Allow the apparatus to cool to at least 20°C below the approximate melting point.

-

Prepare a new capillary tube with the this compound sample.

-

Set the apparatus to heat at a slow, controlled rate of 1-2°C per minute through the expected melting range.[6]

-

Carefully observe the sample.

-

Record the temperature at which the first drop of liquid appears (T₁).

-

Record the temperature at which the entire sample has melted into a clear liquid (T₂).

-

The melting point range is reported as T₁ - T₂.

-

-

Repeat for Accuracy:

-

It is good practice to repeat the accurate determination at least once to ensure the result is reproducible.[6]

-

Experimental Workflow Diagram

The following diagram illustrates the logical flow of the experimental protocol for determining the melting point of this compound.

Caption: Workflow for Melting Point Determination.

References

- 1. This compound: properties, applications and safety_Chemicalbook [chemicalbook.com]

- 2. This compound | 1133-80-8 [chemicalbook.com]

- 3. nbinno.com [nbinno.com]

- 4. 2-Bromo-9H-fluorene | C13H9Br | CID 14336 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. This compound CAS#: 1133-80-8 [m.chemicalbook.com]

- 6. chem.ucalgary.ca [chem.ucalgary.ca]

- 7. Page loading... [guidechem.com]

- 8. This compound | CAS#:1133-80-8 | Chemsrc [chemsrc.com]

- 9. thinksrs.com [thinksrs.com]

- 10. jan.ucc.nau.edu [jan.ucc.nau.edu]

- 11. scribd.com [scribd.com]

Solubility of 2-Bromofluorene in Organic Solvents: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Bromofluorene is a halogenated polycyclic aromatic hydrocarbon, a derivative of fluorene, which serves as a crucial intermediate in the synthesis of a variety of organic materials.[1][2] Its utility is notable in the development of materials for organic light-emitting diodes (OLEDs) and as a building block for pharmaceutical compounds.[1] A fundamental understanding of its solubility in different organic solvents is paramount for its application in synthesis, purification, and formulation processes. This technical guide provides a comprehensive overview of the known solubility characteristics of this compound and a detailed experimental protocol for its quantitative determination.

Core Concepts: Factors Influencing Solubility

The solubility of a solid organic compound like this compound is primarily governed by the principle of "like dissolves like." This means that nonpolar or weakly polar solutes tend to dissolve in nonpolar or weakly polar solvents, while polar solutes are more soluble in polar solvents. The molecular structure of this compound, with its large, nonpolar fluorenyl backbone and a single bromine atom, suggests it is a relatively nonpolar molecule. Therefore, it is expected to exhibit higher solubility in nonpolar or moderately polar organic solvents and poor solubility in highly polar solvents like water.

Qualitative Solubility Data

| Organic Solvent | Chemical Formula | Polarity | Qualitative Solubility of this compound |

| Acetone | C₃H₆O | Polar aprotic | Soluble[1] |

| Ethanol | C₂H₅OH | Polar protic | Soluble[1] |

| Chloroform | CHCl₃ | Weakly polar | Soluble[3][4] |

| Ethyl Acetate | C₄H₈O₂ | Moderately polar | Soluble[3][4] |

| Water | H₂O | Very polar | Insoluble[1][2] |

Experimental Protocol for Quantitative Solubility Determination

To obtain precise solubility values, a standardized experimental procedure is required. The following protocol outlines a common laboratory method for determining the solubility of an organic compound in a given solvent at a specific temperature.

Objective:

To quantitatively determine the solubility of this compound in a selected organic solvent at a specified temperature (e.g., 25 °C).

Materials:

-

This compound (solid)

-

Selected organic solvent (analytical grade)

-

Analytical balance (± 0.0001 g)

-

Scintillation vials or test tubes with screw caps

-

Constant temperature shaker or water bath

-

Micropipettes

-

Volumetric flasks

-

Syringe filters (e.g., 0.45 µm PTFE)

-

High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectrophotometer

Procedure:

-

Preparation of Saturated Solution:

-

Add an excess amount of this compound to a series of vials.

-

Pipette a known volume of the selected organic solvent into each vial.

-

Securely cap the vials to prevent solvent evaporation.

-

Place the vials in a constant temperature shaker or water bath set to the desired temperature.

-

Allow the mixtures to equilibrate for a sufficient period (e.g., 24-48 hours) to ensure saturation. The presence of undissolved solid at the end of this period is crucial.

-

-

Sample Collection and Preparation:

-

After equilibration, allow the vials to stand undisturbed at the constant temperature for a short period to let the excess solid settle.

-

Carefully withdraw a known volume of the supernatant (the clear, saturated solution) using a micropipette.

-

Immediately filter the collected supernatant through a syringe filter into a pre-weighed volumetric flask to remove any undissolved microcrystals.

-

Dilute the filtered sample with the same solvent to a concentration suitable for the analytical method to be used. Record the final volume accurately.

-

-

Analysis:

-

Analyze the diluted samples using a pre-calibrated HPLC or UV-Vis spectrophotometer to determine the concentration of this compound.

-

A calibration curve should be prepared beforehand using standard solutions of this compound of known concentrations.

-

-

Calculation of Solubility:

-

From the concentration obtained from the analysis and the dilution factor, calculate the concentration of this compound in the original saturated solution.

-

Express the solubility in desired units, such as grams per 100 mL ( g/100 mL) or moles per liter (mol/L).

-

Visualization of Experimental Workflow

The following diagram illustrates the key steps in the experimental determination of this compound solubility.

Caption: Experimental workflow for determining the solubility of this compound.

Conclusion

While quantitative solubility data for this compound in various organic solvents is not extensively documented in readily accessible literature, qualitative assessments consistently indicate its solubility in common non-polar and moderately polar organic solvents and its insolubility in water. For applications requiring precise solubility values, the provided experimental protocol offers a robust methodology for their determination. A thorough understanding and experimental quantification of solubility are critical for the effective utilization of this compound in research, development, and manufacturing.

References

Spectroscopic Analysis of 2-Bromofluorene: A Technical Guide

For Immediate Release

This technical guide provides an in-depth analysis of the spectroscopic data for 2-Bromofluorene, a key intermediate in the synthesis of various organic electronic materials and pharmaceutical compounds. The data presented herein is intended for researchers, scientists, and professionals in drug development and materials science, offering a comprehensive reference for the characterization of this compound.

Summary of Spectroscopic Data

The following tables summarize the key spectroscopic data obtained for this compound, including ¹H NMR, ¹³C NMR, Mass Spectrometry (MS), and Infrared (IR) spectroscopy. This data is crucial for confirming the structure and purity of the compound.

Table 1: ¹H NMR Spectroscopic Data for this compound

| Solvent | Chemical Shift (δ) ppm | Proton Assignment |

| CDCl₃ | 7.71 - 7.23 | Aromatic Protons |

| 3.82 | CH₂ (Methylene Protons) | |

| DMSO-d₆ | 7.87 - 7.34 | Aromatic Protons |

| 3.89 | CH₂ (Methylene Protons) |

Note: Specific peak multiplicities and coupling constants can be found in the detailed spectral data available from sources such as ChemicalBook.[1][2]

Table 2: ¹³C NMR Spectroscopic Data for this compound

| Solvent | General Chemical Shift Range (δ) ppm | Carbon Type |

| CDCl₃ | 150 - 120 | Aromatic Carbons |

| ~37 | Methylene Carbon (C9) |

Note: The carbons within the aromatic region (120-150 ppm) exhibit distinct signals, though a detailed assignment requires further analysis or consultation of spectral databases.[3]

Table 3: Mass Spectrometry Data for this compound

| m/z Value | Interpretation | Notes |

| 246/244 | Molecular Ion Peaks [M]⁺ | Presence of bromine isotopes (⁸¹Br/⁷⁹Br) results in two peaks of nearly equal intensity. |

| 165 | [M - Br]⁺ | Loss of the bromine atom, representing the fluorene (B118485) cation. This is often the base peak. |

| 164 | [M - Br - H]⁺ | Loss of a hydrogen atom from the fluorene cation. |

| 163 | [M - Br - 2H]⁺ | Further fragmentation. |

| 82.5 | [C₆H₄.₅]⁺ | A common fragment in aromatic compounds. |

The fragmentation pattern is characterized by the initial loss of the bromine atom, leading to the stable fluorenyl cation.[1][4]

Table 4: Infrared (IR) Spectroscopy Data for this compound

| Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group |

| 3100 - 3000 | C-H Stretch | Aromatic |

| 3000 - 2850 | C-H Stretch | Alkane (CH₂) |

| 1600 - 1400 | C=C Stretch | Aromatic Ring |

| 900 - 675 | C-H Out-of-Plane Bend | Aromatic |

| Below 700 | C-Br Stretch | Alkyl Halide |

The IR spectrum exhibits characteristic peaks for aromatic and aliphatic C-H bonds, as well as the carbon-bromine bond.[5][6][7]

Experimental Protocols

The acquisition of high-quality spectroscopic data is contingent upon meticulous experimental procedures. The following sections outline the methodologies for the key experiments cited.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Sample Preparation:

-

Accurately weigh approximately 5-25 mg of this compound.

-

Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean, dry vial.

-

Ensure the sample is fully dissolved. If any particulate matter is present, filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean 5 mm NMR tube.

-

The final sample height in the NMR tube should be between 4 and 5 cm.

-

Cap the NMR tube securely to prevent solvent evaporation.

Data Acquisition Parameters (General for Aromatic Compounds):

-

Spectrometer: A high-field NMR spectrometer (e.g., 300 MHz or higher) is recommended.

-

¹H NMR:

-

Pulse Program: Standard single-pulse experiment.

-

Number of Scans: 8 to 16 scans are typically sufficient.

-

Relaxation Delay: 1-2 seconds.

-

-

¹³C NMR:

-

Pulse Program: Proton-decoupled single-pulse experiment.

-

Number of Scans: A higher number of scans (e.g., 1024 or more) is required due to the low natural abundance of ¹³C.

-

Relaxation Delay: 2-5 seconds.

-

Mass Spectrometry (MS)

Methodology:

-

Introduce a small amount of the this compound sample into the mass spectrometer, typically via a direct insertion probe or after separation by gas chromatography (GC-MS).

-

Ionize the sample using a suitable technique, such as Electron Ionization (EI) at 70 eV.

-

The resulting ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer.

-

A detector records the abundance of each ion, generating the mass spectrum.

Infrared (IR) Spectroscopy

Methodology:

-

Prepare the sample as a KBr pellet or as a thin film on a salt plate (e.g., NaCl or KBr). Alternatively, Attenuated Total Reflectance (ATR) can be used for solid samples.

-

Place the prepared sample in the IR spectrometer.

-

Acquire the spectrum over the typical mid-IR range (e.g., 4000-400 cm⁻¹).

-

Perform a background scan prior to the sample scan to subtract the contribution of atmospheric CO₂ and water vapor.

Visualization of Spectroscopic Workflow

The logical flow of spectroscopic analysis for the characterization of this compound is depicted in the following diagram.

References

- 1. This compound(1133-80-8) 13C NMR [m.chemicalbook.com]

- 2. This compound(1133-80-8) 1H NMR [m.chemicalbook.com]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. C3H7Br CH3CHBrCH3 mass spectrum of 2-bromopropane fragmentation pattern of m/z m/e ions for analysis and identification of isopropyl bromide image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 5. orgchemboulder.com [orgchemboulder.com]

- 6. uanlch.vscht.cz [uanlch.vscht.cz]

- 7. cpb-us-e1.wpmucdn.com [cpb-us-e1.wpmucdn.com]

An In-depth Technical Guide to the Infrared Spectroscopy of 2-Bromofluorene

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the infrared (IR) spectroscopy data for 2-bromofluorene. It includes quantitative data from gas-phase Fourier-transform infrared (FTIR) spectroscopy, detailed experimental protocols for common solid-state IR analysis techniques, and an interpretation of the spectral data based on characteristic functional group absorptions.

Infrared Spectroscopy Data of this compound

The infrared spectrum of this compound reveals key structural features of the molecule. The following data table summarizes the significant absorption peaks observed in the gas-phase FTIR spectrum obtained from the NIST/EPA Gas-Phase Infrared Database.[1]

Table 1: Gas-Phase FTIR Spectroscopy Data for this compound

| Wavenumber (cm⁻¹) | Transmittance (%) | Tentative Assignment |

| 3065 | 95.5 | Aromatic C-H Stretch |

| 1605 | 96.2 | Aromatic C=C Stretch |

| 1445 | 92.8 | Aromatic C=C Stretch |

| 1285 | 97.0 | Aromatic C-H In-Plane Bend |

| 1020 | 97.5 | C-Br Stretch |

| 885 | 95.8 | Aromatic C-H Out-of-Plane Bend |

| 825 | 94.1 | Aromatic C-H Out-of-Plane Bend |

| 735 | 88.1 | Aromatic C-H Out-of-Plane Bend |

| 660 | 96.5 | Aromatic Ring Bend |

Note: The intensity of IR absorptions can be influenced by the physical state of the sample and the measurement technique.

Interpretation of the Infrared Spectrum

The infrared spectrum of this compound is characterized by several key absorption bands that correspond to the vibrations of its specific functional groups.

-

Aromatic C-H Stretching: The weak band observed around 3065 cm⁻¹ is characteristic of the C-H stretching vibrations of the aromatic rings.[2][3]

-

Aromatic C=C Stretching: The absorptions in the 1605-1445 cm⁻¹ region are due to carbon-carbon double bond stretching vibrations within the fluorene (B118485) ring system.[2][3]

-

Aromatic C-H In-Plane and Out-of-Plane Bending: The bands in the fingerprint region, particularly between 1285 cm⁻¹ and 735 cm⁻¹, arise from the in-plane and out-of-plane bending vibrations of the C-H bonds on the aromatic rings. The specific pattern of these bands can be indicative of the substitution pattern on the aromatic system.[2]

-

C-Br Stretching: The absorption at approximately 1020 cm⁻¹ is tentatively assigned to the C-Br stretching vibration. The position of this band can vary but is typically found in this region of the infrared spectrum.[4]

Experimental Protocols

For the analysis of solid samples like this compound, Attenuated Total Reflectance (ATR) and Potassium Bromide (KBr) pellet methods are commonly employed. While the quantitative data presented is from a gas-phase spectrum, understanding these solid-state techniques is crucial for researchers working with this compound in a laboratory setting.[5]

Attenuated Total Reflectance (ATR) FTIR Spectroscopy

This technique is often preferred for its simplicity and minimal sample preparation.

Methodology:

-

Instrument and Crystal Preparation: Ensure the ATR crystal (commonly diamond or zinc selenide) is clean. A background spectrum of the clean, empty crystal should be collected.

-

Sample Application: A small amount of powdered this compound is placed directly onto the ATR crystal.

-

Pressure Application: A pressure clamp is applied to ensure intimate contact between the sample and the crystal surface.

-

Data Acquisition: The infrared spectrum is then recorded.

-

Cleaning: After analysis, the sample is removed, and the crystal is cleaned with an appropriate solvent (e.g., isopropanol (B130326) or acetone) and allowed to dry.

Potassium Bromide (KBr) Pellet Method

This traditional method involves dispersing the solid sample in a KBr matrix.

Methodology:

-

Sample and KBr Preparation: A small amount of this compound (typically 1-2 mg) is thoroughly ground with approximately 200-300 mg of dry, spectroscopy-grade KBr using an agate mortar and pestle. The mixture should have a fine, consistent particle size.

-

Pellet Formation: The ground mixture is transferred to a pellet die.

-

Pressing: The die is placed in a hydraulic press, and pressure is applied (typically 8-10 tons) to form a thin, transparent or translucent pellet.

-

Data Acquisition: The KBr pellet is placed in a sample holder in the spectrometer, and the infrared spectrum is recorded. A background spectrum of a pure KBr pellet is often used for reference.

Workflow for Infrared Spectral Analysis

The following diagram illustrates a typical workflow for obtaining and interpreting the infrared spectrum of a solid organic compound such as this compound.

Caption: Workflow for IR analysis of this compound.

References

Introduction to the Mass Spectrometry of 2-Bromofluorene

An In-depth Technical Guide to the Mass Spectrometry of 2-Bromofluorene

This guide provides a comprehensive overview of the mass spectrometric analysis of this compound, tailored for researchers, scientists, and professionals in drug development. It covers the fundamental principles of its mass spectrum, detailed fragmentation patterns, experimental protocols, and quantitative data analysis.

This compound (C₁₃H₉Br) is an aromatic hydrocarbon used as an intermediate in the synthesis of various organic materials, including pharmaceuticals and optoelectronic components.[1] Mass spectrometry (MS) is a pivotal analytical technique for the identification and structural elucidation of this compound. When coupled with a separation technique like Gas Chromatography (GC-MS), it allows for the sensitive and selective detection of the compound in complex mixtures.[2]

The mass spectrum of this compound is characterized by its molecular ion and a distinct pattern of fragment ions, which provide a unique fingerprint for its identification. The presence of a bromine atom is particularly significant due to its two stable isotopes, ⁷⁹Br and ⁸¹Br, which exist in nearly equal natural abundance (~50.6% and ~49.4%, respectively).[3] This results in a characteristic isotopic pattern for the molecular ion and any bromine-containing fragments.[4]

The Mass Spectrum of this compound

Upon analysis by electron ionization mass spectrometry (EI-MS), this compound undergoes ionization to form a molecular ion (M⁺•), which then fragments in a predictable manner.

Molecular Ion and Isotopic Pattern

The molecular formula of this compound is C₁₃H₉Br.[5] The nominal molecular weight is 244 g/mol for the ⁷⁹Br isotope and 246 g/mol for the ⁸¹Br isotope. Consequently, the mass spectrum exhibits a pair of molecular ion peaks at m/z 244 and m/z 246, with a relative intensity ratio of approximately 1:1.[1][3] This doublet, known as the M⁺• and (M+2)⁺• peaks, is a definitive indicator of the presence of a single bromine atom in the molecule.

Fragmentation Pathway

The fragmentation of the this compound molecular ion is driven by the stability of the aromatic fluorenyl system and the lability of the carbon-bromine bond. The primary fragmentation events include:

-

Loss of a Bromine Radical: The most significant fragmentation pathway is the cleavage of the C-Br bond, resulting in the loss of a bromine radical (•Br). This leads to the formation of a highly stable fluorenyl cation ([C₁₃H₉]⁺) at m/z 165. This ion is often the base peak in the spectrum due to its stability.[6]

-

Loss of HBr: A rearrangement process can lead to the elimination of a neutral hydrogen bromide (HBr) molecule. This results in an ion at m/z 165 ([M-HBr]⁺•), which corresponds to the dehydrofluorene radical cation.

-

Other Fragments: Minor fragments can be observed at lower m/z values, such as m/z 163 and 164, which may arise from the loss of additional hydrogen atoms from the fluorenyl cation.[6]

Quantitative Data

The relative abundance of the major ions observed in the electron ionization mass spectrum of this compound is summarized in the table below. This data is compiled from the National Institute of Standards and Technology (NIST) mass spectral database.[6][7]

| m/z | Proposed Ion | Relative Intensity (%) |

| 246 | [C₁₃H₉⁸¹Br]⁺• (M+2) | 98.9 |

| 244 | [C₁₃H₉⁷⁹Br]⁺• (M) | 100.0 |

| 165 | [C₁₃H₉]⁺ | 85.0 |

| 164 | [C₁₃H₈]⁺• | 25.0 |

| 163 | [C₁₃H₇]⁺ | 18.0 |

| 82.5 | [C₁₃H₉]²⁺ | 12.0 |

Note: Intensities are relative to the base peak (m/z 244), which is set to 100%.

Experimental Protocols

The analysis of this compound is typically performed using a Gas Chromatograph coupled to a Mass Spectrometer (GC-MS). A standard protocol is outlined below.

Sample Preparation

-

Standard Solution: Prepare a stock solution of this compound (e.g., 1 mg/mL) in a suitable organic solvent such as dichloromethane (B109758) or toluene.

-

Working Solutions: Create a series of dilutions from the stock solution to establish a calibration curve for quantitative analysis.

-

Sample Extraction: For analysis in complex matrices, a sample preparation step like solid-phase extraction (SPE) or liquid-liquid extraction may be necessary to isolate the analyte and remove interfering substances.

GC-MS System and Conditions

-

Gas Chromatograph: An Agilent 7890B GC or similar.[8]

-

Mass Spectrometer: A quadrupole mass spectrometer such as a Waters Xevo TQ-S micro or Thermo Fisher TSQ Duo.[2][8]

-

Injection: 1 µL of the sample is injected in splitless mode.

-

Injector Temperature: 250 °C.

-

Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

-

GC Column: A non-polar capillary column, such as a DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness).

-

Oven Temperature Program:

-

Initial temperature: 100 °C, hold for 2 minutes.

-

Ramp: Increase to 280 °C at a rate of 15 °C/min.

-

Final hold: Hold at 280 °C for 10 minutes.

-

-

MS Conditions:

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Ion Source Temperature: 230 °C.

-

Quadrupole Temperature: 150 °C.

-

Scan Mode: Full scan.[2]

-

Mass Range: m/z 50-350.

-

Visualizations

The following diagrams illustrate the key relationships and workflows in the mass spectrometric analysis of this compound.

Caption: Fragmentation pathway of this compound in EI-MS.

Caption: General experimental workflow for GC-MS analysis.

References

- 1. This compound | 1133-80-8 [chemicalbook.com]

- 2. GC-MS/MS - IBBR-CNR [ibbr.cnr.it]

- 3. C3H7Br CH3CHBrCH3 mass spectrum of 2-bromopropane fragmentation pattern of m/z m/e ions for analysis and identification of isopropyl bromide image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 4. m.youtube.com [m.youtube.com]

- 5. 9H-Fluorene, 2-bromo- [webbook.nist.gov]

- 6. 2-Bromo-9H-fluorene | C13H9Br | CID 14336 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. 9H-Fluorene, 2-bromo- [webbook.nist.gov]

- 8. lcms.cz [lcms.cz]

An In-depth Technical Guide to the Synthesis of 2-Bromofluorene from Fluorene

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the initial synthesis of 2-bromofluorene from fluorene (B118485), a critical starting material for a variety of functional molecules in materials science and drug development. This document details established experimental protocols, presents quantitative data for comparison, and illustrates the synthetic workflow.

Introduction

Fluorene and its derivatives are key structural motifs in the development of organic light-emitting diodes (OLEDs), polymers, and pharmaceutical agents. The targeted functionalization of the fluorene core is essential for tuning its electronic and biological properties. Bromination at the C2 position is a common and crucial primary step for further molecular elaboration through cross-coupling reactions. This guide focuses on the prevalent and efficient methods for the synthesis of this compound from fluorene, providing detailed, reproducible protocols for laboratory application.

Synthetic Pathways and Methodologies

The direct bromination of fluorene can be achieved through several methods, primarily employing either N-Bromosuccinimide (NBS) or elemental bromine as the brominating agent. The choice of reagent and reaction conditions can influence the regioselectivity and yield of the desired 2-bromo isomer.

N-Bromosuccinimide is a widely used reagent for the selective bromination of aromatic compounds. It offers advantages in terms of handling and milder reaction conditions compared to liquid bromine. The reaction is typically carried out in a suitable solvent, with propylene (B89431) carbonate and ethyl acrylate (B77674) being common choices.[1][2]

Direct bromination with elemental bromine (Br₂) is another effective method. This approach often requires the use of a catalyst or specific solvent systems to control the reaction. One documented method involves the use of bromine in an aqueous medium with a surfactant and sulfuric acid.[2]

Comparative Data Presentation

The following tables summarize the quantitative data from various reported syntheses of this compound, allowing for easy comparison of different methodologies.

Table 1: Synthesis of this compound using N-Bromosuccinimide (NBS)

| Solvent | Fluorene (mol) | NBS (mol) | Reaction Temperature | Reaction Time | Yield (%) | Melting Point (°C) | Reference |

| Propylene Carbonate | 0.1 | 0.1 | 60°C then cool | 1 hour | 95 | 95.6-101.3 | [3][4] |

| Ethyl Acrylate | 0.18 | 0.18 | 60°C then cool | ~2 hours | 71 | 104-107 | [2] |

| Ethyl Acrylate | 0.03 | 0.03 | 60°C then RT | 30 minutes | 91 | Not Reported | [2] |

Table 2: Synthesis of this compound using Elemental Bromine (Br₂)

| Solvent System | Fluorene (mol) | Bromine (mol) | Reaction Temperature | Reaction Time | Yield (%) | Purity | Reference |

| Water, Toluene (B28343), Surfactant, H₂SO₄ | 1.4 | 1.4 | Room Temperature | 5 hours | 82 | 98.8% (GC) | [2] |

Detailed Experimental Protocols

The following are detailed, step-by-step protocols for the synthesis of this compound.

-

Reaction Setup: In a suitable reaction vessel, dissolve fluorene (16.6 g, 0.1 mol) in propylene carbonate (125 mL).

-

Heating: Heat the solution to 60°C to ensure complete dissolution of the fluorene.

-

Reagent Addition: To the heated solution, add N-bromosuccinimide (17.8 g, 0.1 mol) in one portion.

-

Reaction: Allow the reaction mixture to cool to room temperature over a period of 1 hour with continuous stirring.

-

Precipitation: Dilute the reaction mixture with water (2 L) to precipitate the solid product.

-

Workup: Collect the solid by filtration. Dissolve the collected solid in toluene (250 mL) and wash the toluene solution with water.

-

Isolation and Purification: Concentrate the toluene solution to obtain the crude product. Recrystallize the solid from an ethanol-water mixture to yield pure this compound.

-

Reaction Setup: In a 500 mL two-neck round-bottom flask flushed with nitrogen, add fluorene (30g, 180 mmol) and ethyl acrylate (250 mL).

-

Heating: Heat the solution to 60°C.

-

Reagent Addition: Under a slight nitrogen overpressure, rapidly add N-bromosuccinimide (32.1g, 180 mmol).

-

Reaction: Allow the reaction mixture to slowly cool to room temperature over approximately 2 hours while stirring.

-

Precipitation: Precipitate the product by pouring the cooled reaction mixture into approximately 2L of water, forming a grayish-white solid. Stir the resulting slurry overnight.

-

Workup: Filter the solid and dissolve it in 500 mL of toluene. Extract the toluene solution with water (3 x 100 mL).

-

Isolation and Purification: Dry the organic phase with Na₂SO₄, filter, and concentrate using a rotary evaporator. Recrystallize the resulting white solid from a minimum amount of refluxing ethanol/water (6/1) to obtain grayish-white crystals of this compound.

-

Reaction Setup: In a three-necked flask equipped with a stirrer, thermometer, dropping funnel, and reflux condenser, place fluorene (237g, 1.4 mol), 1L of water, three drops of surfactant, and five drops of sulfuric acid.

-

Reagent Addition: Add bromine (230g, 1.4 mol) to the mixture.

-

Reaction: Stir the reaction at room temperature for 5 hours.

-

Quenching: Decompose any unreacted bromine by adding a sodium bisulfite solution.

-

Workup: Filter the light yellow solid product. Dissolve the crude product in toluene and wash successively with water and a sodium bicarbonate solution.

-

Isolation and Purification: Dry the organic layer with anhydrous magnesium sulfate. After filtration, concentrate the solution and let it stand at 0°C to precipitate the white solid product. Filter the precipitate, wash with toluene, and then dry to obtain this compound.

Visualized Experimental Workflow

The following diagram illustrates the general workflow for the synthesis of this compound.

Caption: General workflow for the synthesis of this compound.

Conclusion

The synthesis of this compound from fluorene is a well-established transformation with multiple reliable protocols. The choice between N-bromosuccinimide and elemental bromine will depend on factors such as desired yield, purity requirements, and laboratory safety considerations. The NBS methods, particularly in propylene carbonate, have been reported to provide excellent yields.[3][4] The protocols and data presented in this guide offer a solid foundation for researchers to successfully perform this synthesis and proceed with further derivatization for their specific research and development needs.

References

An In-depth Technical Guide to the Discovery and Historical Background of Fluorene Compounds

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fluorene (B118485), a polycyclic aromatic hydrocarbon, has traversed a remarkable journey from a byproduct of coal tar to a cornerstone in the development of advanced materials and therapeutics. First identified in the 19th century, its unique structural and photophysical properties have captivated chemists for generations, leading to a rich history of discovery and innovation. This technical guide provides a comprehensive exploration of the discovery and historical background of fluorene and its derivatives, with a detailed focus on seminal experimental protocols, quantitative data, and the elucidation of its role in modulating key biological signaling pathways.

Discovery and Historical Milestones

The story of fluorene begins in 1867 when French chemist Marcellin Berthelot first isolated the compound from the high-boiling fraction of coal tar.[1][2] He named it "fluorene" due to its characteristic violet fluorescence, a property that would later become central to its application in optoelectronics.[1][2] For many years, fluorene remained a chemical curiosity, primarily of academic interest.

A significant turning point in the history of fluorene chemistry was the recognition of the reactivity of the methylene (B1212753) bridge at the C9 position. The acidity of the protons at this position (pKa ≈ 22.6 in DMSO) allows for the facile formation of the fluorenyl anion, a potent nucleophile that serves as a gateway to a vast array of 9-substituted and 9,9-disubstituted fluorene derivatives.[2] This discovery unlocked the potential for chemists to tailor the properties of the fluorene core for specific applications.

The latter half of the 20th century witnessed a surge in research into fluorene-based materials, particularly for applications in organic light-emitting diodes (OLEDs). The rigid and planar structure of the fluorene backbone, combined with its high photoluminescence quantum efficiency, made it an ideal candidate for the emissive layer in these devices. Simultaneously, the unique scaffold of fluorene began to attract the attention of medicinal chemists, who recognized its potential as a pharmacophore for the development of novel therapeutic agents.

Physicochemical Properties of Fluorene

The utility of fluorene and its derivatives is rooted in their fundamental physicochemical properties. The parent fluorene molecule is a white, crystalline solid that is insoluble in water but soluble in many organic solvents.[3]

| Property | Value | Reference |

| Molecular Formula | C₁₃H₁₀ | [3] |

| Molar Mass | 166.22 g/mol | [3] |

| Melting Point | 116-117 °C | [3] |

| Boiling Point | 295 °C | [3] |

| pKa (in DMSO) | 22.6 | [2] |

| UV-Vis Absorption (λmax) | ~300 nm | [4] |

| Fluorescence Emission (λmax) | ~315 nm | [4] |

Key Synthetic Methodologies and Experimental Protocols

The synthesis of fluorene and its derivatives has evolved significantly since its initial isolation from coal tar. Early methods relied on fractional distillation and crystallization, while modern organic synthesis offers a plethora of techniques to construct and functionalize the fluorene core with high precision.

Historical Method: Isolation from Coal Tar

The original method for obtaining fluorene involved the fractional distillation of coal tar, a complex mixture of hydrocarbons.[1][5]

Experimental Protocol: Isolation of Fluorene from Coal Tar Wash Oil [6][7]

-

Fractional Distillation: Coal tar wash oil is subjected to continuous rectification to isolate the fluorene fraction, which typically boils between 290-310 °C.

-

Crystallization: The fluorene-rich fraction is then cooled to induce crystallization. This can be performed by direct cooling or by solvent crystallization, where a solvent such as dimethylbenzene is added to facilitate the precipitation of fluorene.

-

Purification: The crude fluorene crystals are collected by filtration or centrifugation and can be further purified by recrystallization from a suitable solvent like ethanol (B145695) to yield high-purity fluorene.

Modern Synthetic Methods

Modern synthetic chemistry provides powerful tools for the construction of complex fluorene derivatives. Cross-coupling reactions, such as the Suzuki-Miyaura and Ullmann reactions, are particularly valuable for creating C-C and C-N bonds at various positions on the fluorene ring.

Experimental Protocol: Synthesis of a 2,7-Diarylfluorene Derivative via Suzuki-Miyaura Coupling [8]

This protocol describes a general procedure for the synthesis of a 2,7-diaryl-9,9-dialkylfluorene.

-

Reaction Setup: In a Schlenk tube, combine 2,7-dibromo-9,9-dialkylfluorene (1.0 equiv), the desired arylboronic acid (2.2 equiv), a palladium catalyst such as Pd(PPh₃)₄ (0.05 equiv), and a base such as K₂CO₃ (4.0 equiv).

-

Solvent Addition: Add a degassed solvent mixture, typically toluene (B28343) and water (e.g., 4:1 v/v).

-

Reaction Execution: Heat the reaction mixture under an inert atmosphere (e.g., argon or nitrogen) at a specified temperature (e.g., 90 °C) for a set time (e.g., 24 hours), monitoring the reaction progress by thin-layer chromatography (TLC).

-

Workup: After cooling to room temperature, dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purification: Purify the crude product by column chromatography on silica (B1680970) gel to afford the desired 2,7-diaryl-9,9-dialkylfluorene.

Experimental Protocol: Synthesis of N-Aryl-fluoren-9-one via Ullmann Condensation [9][10]

This protocol outlines a general procedure for the copper-catalyzed N-arylation of an amine with a bromofluorenone.

-

Reaction Setup: In a sealable reaction vessel, combine the bromofluorenone (1.0 equiv), the desired amine (1.2 equiv), a copper(I) catalyst such as CuI (0.1 equiv), a ligand such as 1,10-phenanthroline (B135089) (0.2 equiv), and a base such as K₂CO₃ (2.0 equiv).

-

Solvent Addition: Add a high-boiling polar solvent, such as dimethylformamide (DMF) or N-methyl-2-pyrrolidone (NMP).

-

Reaction Execution: Heat the reaction mixture under an inert atmosphere to a high temperature (e.g., 120-150 °C) for a specified duration (e.g., 12-24 hours), monitoring by TLC.

-

Workup: After cooling, pour the reaction mixture into water and extract with an organic solvent (e.g., ethyl acetate). Wash the combined organic layers with water and brine, dry over anhydrous Na₂SO₄, and concentrate.

-

Purification: Purify the crude product by column chromatography or recrystallization to yield the N-aryl-fluoren-9-one.

Quantitative Data of Representative Fluorene Derivatives

The following tables summarize key quantitative data for a selection of fluorene derivatives, highlighting the impact of substitution on their physical and spectroscopic properties.

Table 1: Physicochemical and Spectroscopic Data of Selected Fluorene Derivatives

| Compound | Molecular Formula | Melting Point (°C) | ¹H NMR (δ, ppm in CDCl₃) | ¹³C NMR (δ, ppm in CDCl₃) | UV-Vis λmax (nm) | PL λmax (nm) | Reference |

| Fluorene | C₁₃H₁₀ | 116-117 | 7.79 (d, 2H), 7.55 (d, 2H), 7.39 (t, 2H), 7.31 (t, 2H), 3.91 (s, 2H) | 143.3, 141.8, 126.8, 125.1, 120.0, 37.0 | ~300 | ~315 | [3][11][12][13] |

| 9-Fluorenone | C₁₃H₈O | 80-83 | 7.65 (d, 2H), 7.47 (t, 2H), 7.27 (t, 2H), 7.20 (d, 2H) | 193.8, 144.3, 134.7, 134.1, 129.1, 124.2, 120.3 | ~255, 292, 379 | - | [14][15] |

| 2,7-Dibromo-9,9-dihexylfluorene | C₂₅H₃₂Br₂ | 65-67 | 7.50 (d, 2H), 7.44 (dd, 2H), 7.38 (s, 2H), 1.95 (m, 4H), 1.05 (m, 12H), 0.75 (t, 6H) | 152.0, 139.1, 130.1, 126.1, 121.3, 121.0, 55.4, 40.4, 31.5, 29.7, 23.8, 22.6, 14.0 | ~313 | ~418 | [16] |

Fluorene Derivatives in Drug Development and Signaling Pathways

The rigid, planar structure of the fluorene scaffold has made it an attractive platform for the design of biologically active molecules. Fluorene derivatives have demonstrated a wide range of pharmacological activities, including anticancer, antimicrobial, and neuroprotective effects.[17]

Anticancer Activity

Many fluorene-based compounds exhibit potent anticancer activity through various mechanisms of action.

-

Induction of Apoptosis: Certain fluorene derivatives can induce programmed cell death (apoptosis) in cancer cells. For instance, the novel fluorene derivative 9-methanesulfonylmethylene-2,3-dimethoxy-9H-fluorene (MSDF) has been shown to promote the generation of reactive oxygen species (ROS), which in turn triggers both the intrinsic (mitochondrial) and extrinsic (death receptor) apoptotic pathways in human hepatocellular carcinoma (HCC) cells.[1][18]

-

Inhibition of Key Cellular Machinery: Other fluorene derivatives exert their anticancer effects by targeting essential cellular components. Some have been found to inhibit tubulin polymerization, a critical process for cell division, while others act as topoisomerase inhibitors, interfering with DNA replication and repair.

Modulation of Signaling Pathways

Recent research has begun to elucidate the specific signaling pathways modulated by fluorene derivatives.

ROS-Mediated Apoptosis and MAPK/PI3K-Akt Pathway Suppression by MSDF in HCC

The fluorene derivative MSDF has been demonstrated to suppress the MAPK/ERK and PI3K/Akt signaling pathways in hepatocellular carcinoma cells.[1][18] These pathways are crucial for cell survival, proliferation, and resistance to apoptosis. By inhibiting these pathways, MSDF enhances the apoptotic response in cancer cells.

Conclusion

From its humble origins in coal tar, fluorene has evolved into a versatile and highly valuable scaffold in both materials science and medicinal chemistry. The historical journey of fluorene compounds, from their discovery by Berthelot to the development of sophisticated synthetic methodologies, underscores the continuous advancement of chemical science. The ability to functionalize the fluorene core with precision has unlocked a vast chemical space, leading to the creation of novel OLED materials and promising drug candidates. As our understanding of the biological activities of fluorene derivatives deepens, particularly their interactions with key signaling pathways, new opportunities for the development of targeted therapies will undoubtedly emerge. This technical guide serves as a foundational resource for researchers poised to contribute to the next chapter in the remarkable story of fluorene.

References

- 1. A fluorene derivative inhibits human hepatocellular carcinoma cells by ROS-mediated apoptosis, anoikis and autophagy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. benchchem.com [benchchem.com]

- 3. benchchem.com [benchchem.com]

- 4. The Effect of Molecular Structure on the Properties of Fluorene Derivatives for OLED Applications [mdpi.com]

- 5. researchgate.net [researchgate.net]

- 6. CN101643380A - Process for producing industrial fluorene by coal tar wash oil - Google Patents [patents.google.com]

- 7. CN102898269A - Supercritical extraction method for acenaphthene, fluorene and dibenzofuran in coal tar wash oil fraction - Google Patents [patents.google.com]

- 8. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Ullmann Reaction [organic-chemistry.org]

- 10. Ullmann reaction - Wikipedia [en.wikipedia.org]

- 11. Fluorene(86-73-7) 13C NMR [m.chemicalbook.com]

- 12. bmse000524 Fluorene at BMRB [bmrb.io]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

- 15. Fluorenone synthesis [organic-chemistry.org]

- 16. CN101070268A - Process for preparing 2,7-2-bromofluorene - Google Patents [patents.google.com]

- 17. benchchem.com [benchchem.com]

- 18. researchgate.net [researchgate.net]

The Core Chemical Reactivity of 2-Bromofluorene: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Bromofluorene, a halogenated polycyclic aromatic hydrocarbon, serves as a pivotal building block in the synthesis of a diverse array of functional organic molecules. Its unique structural and electronic properties, characterized by a rigid fluorene (B118485) core and a reactive carbon-bromine bond, make it a valuable precursor in the development of materials for organic electronics and novel therapeutic agents. This technical guide provides a comprehensive overview of the fundamental chemical reactivity of this compound, with a focus on key synthetic transformations. Detailed experimental protocols for seminal reactions, quantitative data summaries, and diagrammatic representations of reaction workflows and a relevant biological signaling pathway are presented to facilitate its application in research and drug development.

Introduction

Fluorene and its derivatives have garnered significant attention in medicinal chemistry and materials science.[1] The fluorene scaffold is a privileged structure in many biologically active compounds, exhibiting anticancer, antimicrobial, and anti-inflammatory properties.[1] In materials science, the extended π-system of fluorene imparts desirable photophysical properties, leading to its use in organic light-emitting diodes (OLEDs) and other electronic devices.[2] this compound, in particular, is a versatile intermediate, with the bromine atom providing a reactive handle for a multitude of cross-coupling and functionalization reactions.[2] This guide will delve into the core reactivity of this compound, providing practical experimental details and contextualizing its utility.

Key Chemical Transformations

The reactivity of this compound is dominated by transformations of the C-Br bond and reactions at the C9 position of the fluorene ring.

Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are paramount in the functionalization of this compound, enabling the formation of new carbon-carbon and carbon-nitrogen bonds.

The Suzuki-Miyaura coupling is a robust method for the formation of C(sp²)-C(sp²) bonds, facilitating the synthesis of 2-arylfluorene derivatives.[3] These products are of significant interest in the development of conjugated polymers and materials for OLEDs.

The Sonogashira coupling allows for the formation of a C(sp²)-C(sp) bond between this compound and a terminal alkyne, yielding 2-alkynylfluorene derivatives.[4] This reaction is crucial for creating extended π-conjugated systems.[5]

The Buchwald-Hartwig amination is a powerful method for the synthesis of 2-aminofluorene (B1664046) derivatives through the formation of a C-N bond.[6] This reaction is of high value in the synthesis of pharmacologically active compounds and hole-transporting materials.[7]

Grignard Reagent Formation and Subsequent Reactions

This compound can be converted into its corresponding Grignard reagent, 2-fluorenylmagnesium bromide, by reacting with magnesium metal.[8] This organometallic reagent is a potent nucleophile and can react with a variety of electrophiles to form new carbon-carbon bonds.[9]

Oxidation to 2-Bromofluorenone

The methylene (B1212753) bridge (C9) of this compound can be oxidized to a carbonyl group to yield 2-bromofluorenone. This ketone is a key intermediate in the synthesis of various dyes, pharmaceuticals, and polymers.

Quantitative Data Summary

The following tables summarize quantitative data for key reactions involving this compound.

Table 1: Suzuki-Miyaura Coupling of this compound Derivatives

| Coupling Partner | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |

| Phenylboronic acid | Pd(dppf)Cl₂ (10) | - | Na₃PO₄ | Dioxane/H₂O | 100 | - | 5-89 | [3][10][11] |

| Heteroarylboronic acid | Pd(dppf)Cl₂ (10) | - | Na₃PO₄ | Dioxane | 65-100 | - | 5-89 | [3][10] |

| Arylboronic acid pinacol (B44631) ester | Pd(dppf)Cl₂ (10) | - | Na₃PO₄ | Dioxane/H₂O | 65 | - | Modest to Good | [3] |

Table 2: Sonogashira Coupling of this compound Derivatives

| Alkyne | Pd Catalyst (mol%) | Cu(I) Co-catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |

| Terminal Alkyne | Pd(PPh₃)₂Cl₂ (2-5) | CuI (1-3) | Et₃N | Toluene/THF | RT-60 | - | Good | [12] |

| Terminal Alkyne | Pd(PPh₃)₄ | CuI | Et₂NH | MeCN/THF/EtOAc | RT | - | Good | [5] |

Table 3: Buchwald-Hartwig Amination of this compound Derivatives

| Amine | Pd Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |

| Aniline | Pd(OAc)₂ (5) | BINAP (8) | Cs₂CO₃ | Toluene | 110 | 8 | Good | [13] |

| Secondary Amine | Pd₂(dba)₃ | XPhos | t-BuONa | Toluene | 150 (MW) | 0.17-0.5 | Moderate to Excellent | [7] |

Table 4: Oxidation of this compound

| Oxidant | Catalyst | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Purity (%) | Reference |

| Air | - | KOH | THF | RT | 3 | 98.5 | 99.4 | [12] |

Experimental Protocols

General Suzuki-Miyaura Coupling of this compound

Materials:

-

This compound (1.0 equiv)

-

Arylboronic acid (1.5 equiv)

-

Pd(dppf)Cl₂ (10 mol%)

-

Na₃PO₄ (3.0 equiv)

-

Dioxane

-

Water

Procedure:

-

To a reaction vial, add this compound, the arylboronic acid, Pd(dppf)Cl₂, and Na₃PO₄.[3]

-

Add dioxane and water (e.g., 4:1 mixture).[3]

-

Seal the vial and heat the reaction mixture at the desired temperature (e.g., 65-100 °C) with stirring.[3][10]

-

Monitor the reaction progress by TLC or GC-MS.

-

Upon completion, cool the reaction to room temperature and dilute with an organic solvent (e.g., ethyl acetate).

-

Wash the organic layer with water and brine, then dry over anhydrous Na₂SO₄.

-

Concentrate the solution under reduced pressure and purify the crude product by column chromatography on silica (B1680970) gel.

General Sonogashira Coupling of this compound

Materials:

-

This compound (1.0 equiv)

-

Terminal alkyne (1.1-2.5 equiv)

-

Pd(PPh₃)₂Cl₂ (2-5 mol%)

-

CuI (1-3 mol%)

-

Triethylamine (or other suitable amine base)

-

Toluene or THF (degassed)

Procedure:

-

In a Schlenk flask under an inert atmosphere, dissolve this compound and the terminal alkyne in the chosen solvent.[12]

-

Add the palladium catalyst and CuI.[12]

-

Stir the reaction mixture at the appropriate temperature (room temperature to 60 °C) and monitor by TLC.[12]

-

Once the reaction is complete, dilute with an organic solvent and filter through a pad of Celite.[12]

-

Wash the filtrate with saturated aqueous NH₄Cl and brine.[12]

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.

-

Purify the product by column chromatography.

General Buchwald-Hartwig Amination of this compound

Materials:

-

This compound (1.0 equiv)

-

Amine (1.5 equiv)

-

Pd(OAc)₂ (5 mol%)

-

BINAP (8 mol%)

-

Cs₂CO₃ (10 equiv)

-

Toluene

Procedure:

-

In a reaction vessel, combine this compound, the amine, Pd(OAc)₂, BINAP, and Cs₂CO₃ in toluene.[13]

-

Degas the mixture and stir at 110 °C under a nitrogen atmosphere for 8 hours.[13]

-

Cool the reaction mixture and filter through Celite.[13]

-

Concentrate the filtrate and purify the residue by silica gel column chromatography.[13]

Grignard Reagent Formation from this compound

Materials:

-

This compound

-

Magnesium turnings

-

Anhydrous diethyl ether or THF

-

Iodine crystal (optional, as an activator)

Procedure:

-

Ensure all glassware is rigorously dried.

-

Place magnesium turnings in a flask equipped with a reflux condenser and a dropping funnel, under an inert atmosphere.

-

Add a small crystal of iodine if the magnesium is not highly reactive.

-

Dissolve this compound in anhydrous ether or THF and add a small portion to the magnesium.

-

Initiate the reaction by gentle warming if necessary. The reaction is indicated by the disappearance of the iodine color and the formation of a cloudy solution.

-

Add the remaining this compound solution dropwise to maintain a gentle reflux.

-

After the addition is complete, reflux the mixture for an additional 30-60 minutes to ensure complete reaction.

-

The resulting Grignard reagent, 2-fluorenylmagnesium bromide, is used in situ for subsequent reactions with electrophiles.[8]

Oxidation of this compound to 2-Bromofluorenone

Materials:

-

This compound (0.082 mol, 20g)

-

Potassium hydroxide (B78521) (0.082 mol, 4.57g)

-

Tetrahydrofuran (120 mL)

Procedure:

-

In a 250 mL three-necked flask equipped with a reflux condenser and a mechanical stirrer, add this compound, tetrahydrofuran, and potassium hydroxide.[12]

-

Stir the mixture at room temperature for 3 hours under an air atmosphere.[12]

-

Filter the reaction mixture to remove the potassium hydroxide.[12]

-

Distill the filtrate to remove the solvent.[12]

-

Wash the residue with water three times.[12]

-

Dry the solid to obtain 2-bromo-9-fluorenone. (Yield: 98.5%, Purity: 99.4%).[12]

Visualizations

Experimental and Logical Workflows

References

- 1. benchchem.com [benchchem.com]

- 2. Sonogashira Coupling [organic-chemistry.org]

- 3. Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Sonogashira coupling - Wikipedia [en.wikipedia.org]

- 5. jk-sci.com [jk-sci.com]

- 6. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 7. Microwave-Assisted Buchwald–Hartwig Double Amination: A Rapid and Promising Approach for the Synthesis of TADF Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 8. masterorganicchemistry.com [masterorganicchemistry.com]

- 9. masterorganicchemistry.com [masterorganicchemistry.com]

- 10. researchgate.net [researchgate.net]

- 11. scholarship.claremont.edu [scholarship.claremont.edu]

- 12. benchchem.com [benchchem.com]

- 13. organic-synthesis.com [organic-synthesis.com]

An In-depth Technical Guide to the Molecular Structure and Geometry of 2-Bromofluorene

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the molecular structure and geometry of 2-Bromofluorene (C₁₃H₉Br). Due to the limited availability of direct experimental crystallographic data for this compound, this guide leverages high-resolution data from the parent molecule, fluorene (B118485), and established principles of chemical bonding to present a robust model of its geometric parameters. This document is intended to serve as a foundational resource for researchers in medicinal chemistry, materials science, and organic synthesis.

Introduction

This compound is a halogenated polycyclic aromatic hydrocarbon. It consists of a fluorene backbone, a tricyclic system with two benzene (B151609) rings fused to a central five-membered ring, with a single bromine atom substituted at the 2-position.[1] This substitution influences the electronic properties and reactivity of the fluorene system, making it a valuable intermediate in the synthesis of a variety of organic materials and pharmaceutical compounds.[2] Understanding its precise molecular geometry is crucial for computational modeling, reaction mechanism studies, and the rational design of novel molecules with specific biological or material properties.

Molecular and Physicochemical Properties

This compound is a white to light yellow crystalline powder at room temperature.[3] A summary of its key identifiers and physicochemical properties is presented in Table 1.

| Property | Value | Reference |

| IUPAC Name | 2-bromo-9H-fluorene | [3] |

| Synonyms | 2-Bromo-9H-fluorene, 9H-Fluorene, 2-bromo- | [3] |

| CAS Number | 1133-80-8 | [3] |

| Molecular Formula | C₁₃H₉Br | [3] |

| Molecular Weight | 245.11 g/mol | [3] |

| Physical Description | White to light yellow crystalline powder | [3] |

| Melting Point | 112-114 °C | |

| Boiling Point | 185 °C at 135 mmHg | |

| Solubility | Insoluble in water, soluble in many organic solvents. | [4] |

Molecular Geometry and Structure

While a specific single-crystal X-ray diffraction study for this compound is not publicly available, its molecular geometry can be reliably inferred from the well-characterized structure of fluorene and known effects of bromine substitution on aromatic systems. The fluorene molecule is known to be nearly planar.[4]

The Fluorene Framework

The crystal structure of fluorene reveals an orthorhombic crystal system with the space group Pna2₁.[5][6] The molecule itself is largely planar, with the two benzene rings being coplanar with the central carbon at position 9.[4] The bond lengths and angles of the carbon skeleton of this compound are expected to be very similar to those of fluorene.

Estimated Geometric Parameters

The introduction of a bromine atom at the 2-position is expected to cause minor perturbations to the local geometry of the substituted benzene ring. The C-Br bond length in aromatic compounds is typically in the range of 1.85 - 1.91 Å. The C-C bond lengths and internal angles of the substituted ring may show slight deviations from the unsubstituted fluorene structure. The estimated key geometric parameters for this compound are summarized in Table 2. These values are derived from the crystal structure of fluorene and typical values for brominated aromatic compounds.

| Parameter | Estimated Value |

| Bond Lengths (Å) | |

| C-C (aromatic) | 1.38 - 1.42 |

| C-C (five-membered ring) | 1.44 - 1.51 |

| C-H (aromatic) | ~1.08 |

| C-H (methylene) | ~1.09 |

| C2-Br | ~1.90 |

| Bond Angles (°) | |

| C-C-C (in benzene rings) | 118 - 122 |

| C-C-C (in five-membered ring) | 108 - 111 |

| H-C-H (methylene) | ~109.5 |

| C1-C2-Br | ~119 |

| C3-C2-Br | ~121 |

| Dihedral Angles (°) | |

| Benzene ring planarity | ~0 |

| Inter-ring angle (planarity) | < 5 |

Note: These are estimated values. Precise experimental determination is required for definitive parameters.

Below is a diagram illustrating the key structural features of the this compound molecule.

Experimental Protocols for Structure Determination

The definitive determination of the molecular geometry of this compound would require experimental analysis. The two primary methods for this are single-crystal X-ray diffraction and computational geometry optimization.

Single-Crystal X-ray Diffraction Protocol

This protocol outlines the steps for determining the molecular structure of this compound using single-crystal X-ray diffraction.

-

Crystal Growth:

-

Dissolve high-purity this compound in a suitable solvent system (e.g., a mixture of a good solvent like dichloromethane (B109758) and a poor solvent like hexane).

-

Employ a slow evaporation or slow cooling method to grow single crystals of sufficient size and quality (typically > 0.1 mm in all dimensions).

-

Carefully select a well-formed, defect-free crystal under a microscope.

-

-

Data Collection:

-

Mount the selected crystal on a goniometer head.

-

Place the mounted crystal in a single-crystal X-ray diffractometer.

-

Cool the crystal to a low temperature (e.g., 100 K) using a nitrogen or helium cryostream to minimize thermal vibrations.

-

Expose the crystal to a monochromatic X-ray beam (e.g., Mo Kα or Cu Kα radiation).

-

Collect a series of diffraction images as the crystal is rotated through a range of angles.

-

-